methyl 3-formyl-1H-indole-7-carboxylate

Physical Chemistry Purification Process Chemistry

Procure Methyl 3-formyl-1H-indole-7-carboxylate (CAS 312973-24-3) with confidence. This white solid offers orthogonal 3-formyl and 7-carboxylate methyl ester handles, enabling efficient diversification in medicinal chemistry and kinase inhibitor synthesis. Its 404.4°C boiling point provides a distinct distillation advantage over its ethyl ester analog, reducing thermal degradation risk. The compound’s 1.341 g/cm³ density ensures accurate automated dispensing, minimizing cross-contamination. With a proven 93% synthetic yield and a common ≥97% purity specification, it reduces post-synthesis repurification. Ship under ambient conditions; store at 2–8°C under inert gas.

Molecular Formula C11H9NO3
Molecular Weight 203.19 g/mol
CAS No. 312973-24-3
Cat. No. B1580409
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Namemethyl 3-formyl-1H-indole-7-carboxylate
CAS312973-24-3
Molecular FormulaC11H9NO3
Molecular Weight203.19 g/mol
Structural Identifiers
SMILESCOC(=O)C1=CC=CC2=C1NC=C2C=O
InChIInChI=1S/C11H9NO3/c1-15-11(14)9-4-2-3-8-7(6-13)5-12-10(8)9/h2-6,12H,1H3
InChIKeyJVUPHJBFLSMOGY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Methyl 3-Formyl-1H-Indole-7-Carboxylate (CAS 312973-24-3): Baseline Characteristics and Procurement Profile


Methyl 3-formyl-1H-indole-7-carboxylate (CAS 312973-24-3) is a substituted indole derivative featuring a 3-formyl (-CHO) and a 7-carboxylate methyl ester (-COOCH₃) group . It has the molecular formula C₁₁H₉NO₃ and a molecular weight of 203.19 g/mol . The compound is a white solid with a purity typically specified at 95–97% and requires storage at 2–8°C under inert atmosphere . It serves primarily as a synthetic building block in medicinal chemistry and kinase inhibitor research [1].

Methyl 3-Formyl-1H-Indole-7-Carboxylate: Why Generic Indole Substitution is Not a Viable Procurement Strategy


The substitution pattern on the indole core (3-formyl and 7-carboxylate ester) is not interchangeable with other regioisomers or analogs due to divergent physicochemical properties and synthetic utility . Replacing the methyl ester with an ethyl ester alters boiling point (404.4°C vs 411.1°C) and density (1.341 vs 1.293 g/cm³), which can impact distillation and chromatographic behavior . Lacking the 7-carboxylate entirely (e.g., 3-formylindole) reduces molecular weight and eliminates a key site for further derivatization . Conversely, using the free carboxylic acid (3-formyl-1H-indole-7-carboxylic acid) introduces a much higher boiling point (≈497°C) and melting point (308°C), complicating purification and handling . These quantifiable differences in physical properties directly influence downstream synthetic efficiency and the reliability of analytical methods, making direct substitution scientifically unsound.

Methyl 3-Formyl-1H-Indole-7-Carboxylate: Quantitative Differentiator Evidence for Scientific Procurement


Methyl 3-Formyl-1H-Indole-7-Carboxylate: Boiling Point Differentiation for Distillation-Intensive Workflows

The boiling point of methyl 3-formyl-1H-indole-7-carboxylate (404.4°C at 760 mmHg) is significantly lower than that of the ethyl ester analog (411.1°C) and the free carboxylic acid (496.9°C), yet higher than the unsubstituted methyl indole-7-carboxylate (331.7°C) . This intermediate boiling point reflects the balanced impact of the 3-formyl and 7-carboxylate methyl ester substituents on intermolecular forces .

Physical Chemistry Purification Process Chemistry

Methyl 3-Formyl-1H-Indole-7-Carboxylate: Density Differentiation for Liquid Handling and Chromatography

The density of methyl 3-formyl-1H-indole-7-carboxylate (1.341 g/cm³) is higher than that of the ethyl ester analog (1.293 g/cm³) and the unsubstituted methyl indole-7-carboxylate (1.253 g/cm³), but lower than the free carboxylic acid (1.500 g/cm³) . This density differential arises from the compact methyl ester moiety compared to the ethyl group and the presence of the polar formyl substituent .

Physical Chemistry Analytical Chemistry Formulation

Methyl 3-Formyl-1H-Indole-7-Carboxylate: Storage Stability and Inert Atmosphere Requirements vs. Simpler Indoles

Methyl 3-formyl-1H-indole-7-carboxylate requires storage at 2–8°C under inert atmosphere to maintain chemical integrity, whereas methyl indole-7-carboxylate (lacking the 3-formyl group) can be stored at room temperature . This stricter storage requirement is attributed to the electrophilic 3-formyl group, which is susceptible to oxidation and nucleophilic attack .

Chemical Stability Logistics Inventory Management

Methyl 3-Formyl-1H-Indole-7-Carboxylate: Higher Commercial Purity Benchmark vs. Ethyl Ester Analog

Methyl 3-formyl-1H-indole-7-carboxylate is routinely supplied with a minimum purity specification of 97%, whereas the ethyl ester analog (ethyl 3-formyl-1H-indole-7-carboxylate) is commonly offered at 95% purity . This 2-percentage-point difference in nominal purity can translate into fewer downstream purification steps and higher yields in multi-step syntheses .

Quality Control Synthetic Efficiency Procurement

Methyl 3-Formyl-1H-Indole-7-Carboxylate: High-Yield Formylation Route from Methyl Indole-7-Carboxylate

The compound is synthesized via Vilsmeier-Haack formylation of methyl indole-7-carboxylate with N,N-dimethylformamide, affording a reported yield of approximately 93% . This high yield compares favorably to typical formylation reactions on indole cores, where yields can vary widely depending on substitution pattern [1].

Synthetic Methodology Process Scale-Up Cost Efficiency

Methyl 3-Formyl-1H-Indole-7-Carboxylate: Optimal Procurement Scenarios Based on Differentiated Evidence


Distillation-Intensive Purification in Multi-Step Medicinal Chemistry

In synthetic routes requiring distillation for purification, the intermediate boiling point of 404.4°C provides a distinct operational advantage. Compared to the higher-boiling ethyl ester (411.1°C) and free acid (496.9°C), the methyl ester reduces energy input and thermal degradation risk, while still separating effectively from lower-boiling impurities like unreacted methyl indole-7-carboxylate (331.7°C) .

Automated High-Throughput Screening and Liquid Handling

The well-defined density of 1.341 g/cm³ ensures accurate volumetric and gravimetric dispensing in automated platforms. This density is sufficiently distinct from common solvent systems and other indole analogs (e.g., ethyl ester 1.293 g/cm³) to minimize cross-contamination and improve assay reproducibility .

Kinase Inhibitor Fragment Elaboration and Library Synthesis

The compound's 3-formyl and 7-carboxylate methyl ester groups serve as orthogonal handles for diversification. The 93% synthetic yield from methyl indole-7-carboxylate demonstrates cost-effective scalability for library production, while the 97% purity specification reduces the need for post-synthesis repurification of intermediates in parallel chemistry workflows .

Cold-Chain Managed Medicinal Chemistry Projects

Projects with established cold storage infrastructure (2–8°C) and inert atmosphere capabilities can readily accommodate this compound's stability requirements. In contrast, projects lacking such facilities should avoid substitution with the less stable 3-formylindole or the hygroscopic free acid, which may degrade more rapidly under ambient conditions .

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